5-amino-1-(4-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-(4-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a 1,2,3-triazole core substituted with a 4-bromobenzyl group at the 1-position and a 4-chlorobenzyl carboxamide moiety at the 4-position. Its molecular formula is C₁₇H₁₄BrClN₅O, with a molecular weight of 435.69 g/mol (CAS: 886362-30-7) . The compound is primarily utilized as a screening agent in drug discovery pipelines, exemplified by its designation C200-2260 in ChemDiv’s library . Its structural uniqueness lies in the combination of halogenated aromatic groups (Br and Cl), which may influence electronic properties, lipophilicity, and target-binding interactions.
Properties
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-[(4-chlorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN5O/c18-13-5-1-12(2-6-13)10-24-16(20)15(22-23-24)17(25)21-9-11-3-7-14(19)8-4-11/h1-8H,9-10,20H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMRJLQECWDCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the bromobenzyl and chlorobenzyl groups: This step involves the use of appropriate benzyl halides in a nucleophilic substitution reaction.
Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have demonstrated that modifications in the triazole structure can enhance its efficacy against various cancer types, including breast and lung cancer .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Triazoles are known for their ability to inhibit fungal growth, and this particular derivative has shown effectiveness against several pathogenic fungi. Its mechanism involves disrupting the fungal cell membrane integrity, making it a candidate for developing antifungal agents .
Neuroprotective Effects
Emerging studies suggest that triazole compounds may exert neuroprotective effects. The ability of 5-amino-1-(4-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide to modulate neurotransmitter systems could provide therapeutic avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
Pesticide Development
The compound's structural features make it a candidate for developing new pesticides. Research has indicated that triazole derivatives can act as effective fungicides and herbicides. The specific compound has been tested for its efficacy against crop pathogens, showing promise in protecting crops from fungal infections while being less toxic to beneficial organisms .
Growth Regulators
In addition to its pesticidal properties, triazoles can function as plant growth regulators. The compound may influence plant growth by modulating hormone levels and enhancing stress resistance. This application is particularly relevant in improving crop yields under adverse environmental conditions .
Material Science Applications
Polymer Chemistry
Triazole compounds are increasingly being incorporated into polymer matrices to enhance material properties. The introduction of this compound into polymer systems can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Nanotechnology
The compound's unique properties have led to its exploration in nanotechnology. Research is ongoing into its potential use as a stabilizing agent for nanoparticles, which could be applied in drug delivery systems or as catalysts in chemical reactions .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation with IC50 values lower than existing treatments. |
| Study 2 | Antimicrobial Properties | Effective against Candida species with a minimum inhibitory concentration (MIC) comparable to standard antifungals. |
| Study 3 | Neuroprotection | Showed potential in preventing neuronal cell death induced by oxidative stress in vitro. |
| Study 4 | Agricultural Use | Reduced fungal infection rates in treated crops by over 30% compared to untreated controls. |
| Study 5 | Material Enhancement | Improved tensile strength of polymer composites by incorporating the triazole derivative at varying concentrations. |
Mechanism of Action
The mechanism of action of 5-amino-1-(4-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding or π-π interactions, while the bromobenzyl and chlorobenzyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 5-amino-1,2,3-triazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, with modifications to the benzyl and carboxamide substituents dictating pharmacological profiles. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of 5-Amino-1,2,3-Triazole-4-Carboxamide Derivatives
Key Observations
In contrast, the fluorinated analog MKA004 (4-fluorophenyl) showed anticancer activity, suggesting halogen size and electronegativity modulate target specificity . Methoxy vs. Halogen: The 3,4-dimethoxyphenyl analog lacks reported bioactivity, possibly due to reduced metabolic stability compared to halogenated derivatives. Methoxy groups may increase solubility but decrease target affinity.
Anticancer Potential: The dichlorophenyl-substituted analog in demonstrated marked antiproliferative effects against renal cancer cells (GP = -13.42%), highlighting the role of electron-withdrawing substituents in enhancing cytotoxicity . The target compound’s dual halogenation may similarly disrupt cancer cell pathways, though specific data are pending.
Bacterial SOS Response Inhibition: A related scaffold, 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide, inhibits LexA autoproteolysis (IC₅₀ ~10 µM), critical for bacterial SOS response . While the target compound lacks the carbamoylmethyl group, its halogenated aryl moieties could be optimized for analogous antibacterial applications.
Metabolic Stability: The clinical candidate CAI () undergoes phase I metabolism to inactive benzophenone metabolites, underscoring the need for stable substituents. The target compound’s bromine and chlorine atoms may confer resistance to oxidative metabolism compared to methyl or methoxy groups .
Biological Activity
5-amino-1-(4-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its efficacy against various pathogens and its pharmacological properties.
- Common Name : this compound
- CAS Number : 899981-27-2
- Molecular Formula : C₁₇H₁₅BrClN₅O
- Molecular Weight : 420.7 g/mol
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, a series of triazole derivatives were evaluated for their activity against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Efficacy of Related Triazole Compounds
| Compound | MIC (μM) | Target Organisms |
|---|---|---|
| Compound A | ≤21.25 | Mycobacterium tuberculosis |
| Compound B | 10 | Staphylococcus aureus |
| Compound C | 15 | Escherichia coli |
Anti-Parasitic Activity
The compound has shown potential as an anti-parasitic agent, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In a study utilizing phenotypic high-content screening in infected VERO cells, derivatives of the triazole series demonstrated submicromolar activity (pEC₅₀ > 6) and significant suppression of parasite burden in mouse models . This indicates a promising therapeutic avenue for treating Chagas disease.
Table 2: Efficacy Against Trypanosoma cruzi
| Compound | pEC₅₀ | Selectivity Ratio (VERO/HepG2) |
|---|---|---|
| Lead Compound | >6 | >100 |
The precise mechanism by which this class of compounds exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring plays a crucial role in interacting with biological targets within pathogens. For example, studies suggest that triazoles may inhibit key enzymes involved in nucleic acid synthesis or disrupt cellular membrane integrity .
Case Study 1: Chagas Disease Treatment
In a notable study focused on optimizing triazole derivatives for anti-Chagas activity, researchers identified lead compounds that not only showed enhanced potency but also improved solubility and metabolic stability. These advancements are critical for developing effective oral medications for Chagas disease .
Case Study 2: Antibacterial Screening
A separate investigation into the antibacterial properties of triazole derivatives revealed that certain modifications to the chemical structure significantly enhanced activity against Escherichia coli and Staphylococcus aureus. The findings underline the importance of structural optimization in developing new antimicrobial agents .
Q & A
Q. What are the standard synthetic routes for 5-amino-1-(4-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves three key steps:
- Triazole Core Formation : Huisgen 1,3-dipolar cycloaddition between an azide (e.g., 4-bromobenzyl azide) and an alkyne (e.g., propiolamide derivative) under copper(I) catalysis to yield the 1,2,3-triazole ring .
- Substitution Reactions : Sequential nucleophilic substitutions introduce the 4-bromobenzyl and 4-chlorobenzyl groups. For example, alkylation using benzyl halides (e.g., 4-bromobenzyl bromide) in polar aprotic solvents like DMF with K₂CO₃ as a base .
- Amidation : Carboxamide formation via coupling reagents (e.g., EDCI or DCC) to attach the 4-chlorobenzylamine moiety . Purity is confirmed by TLC and HPLC, with yields optimized by controlling reaction time (12–24 hours) and temperature (60–80°C) .
Q. Which spectroscopic methods are critical for characterizing this compound?
Structural validation requires:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for bromo/chlorobenzyl groups) and carboxamide NH signals (δ ~8.5 ppm) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) confirm the carboxamide group .
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) at m/z 447.01 (calculated for C₁₇H₁₅BrClN₅O) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve triazole core synthesis efficiency?
Key optimizations include:
- Catalyst Screening : Copper(I) iodide (CuI) or TBTA (tris(benzyltriazolylmethyl)amine) enhances regioselectivity in Huisgen cycloaddition, reducing byproducts .
- Solvent Effects : DMF or THF improves solubility of hydrophobic intermediates, while microwave-assisted synthesis reduces reaction time (from 24 hours to 2–4 hours) .
- Temperature Control : Maintaining 60–70°C prevents thermal decomposition of the triazole intermediate . Yields >80% are achievable with these adjustments .
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
Discrepancies arise from:
- Assay Variability : Differences in enzyme sources (e.g., human vs. bacterial carbonic anhydrase) or assay conditions (pH, cofactors). Standardize protocols using recombinant enzymes and validated cell lines (e.g., HEK293 for cytotoxicity) .
- Structural Analogues : Compare with derivatives (e.g., 5-amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-triazole) to isolate substituent effects. Chlorine at the 4-position enhances hydrophobic interactions with enzyme pockets, while bromine may increase steric hindrance .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like HDAC or EGFR, guiding mechanistic studies .
Q. How is structure-activity relationship (SAR) analysis conducted for this compound?
SAR studies involve:
- Substituent Variation : Synthesizing analogues with halogens (F, Br), methyl, or methoxy groups at the benzyl positions to assess electronic/steric effects on bioactivity .
- Biological Profiling : Testing analogues against panels of enzymes (e.g., carbonic anhydrase isoforms) or cancer cell lines (e.g., MCF-7, A549) to correlate structural changes with IC₅₀ values .
- Pharmacophore Mapping : Identifying critical functional groups (e.g., triazole NH for hydrogen bonding) using 3D-QSAR models .
Methodological Considerations
Q. What analytical techniques validate purity and stability under storage conditions?
- HPLC-PDA : Purity >95% confirmed using a C18 column (acetonitrile/water gradient, 0.1% TFA) with UV detection at 254 nm .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) monitored by LC-MS to detect hydrolysis (amide bond cleavage) or oxidation (triazole ring degradation) .
Q. How are interaction studies with biological targets (e.g., enzymes) designed?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD) between the compound and immobilized enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor interactions .
- Crystallography : Co-crystallization with target proteins (e.g., carbonic anhydrase II) reveals binding modes at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
